3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine
Overview
Description
3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.087 g/mol . It is categorized under amines and is known for its unique structure, which includes a bromine atom and a dioxolane ring attached to a phenylamine core . This compound is primarily used in research and development within the life sciences sector .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine typically involves the bromination of 5-[1,3]dioxolan-2-yl-phenylamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenyl ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity . The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the phenyl ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-5-[1,3]dioxolan-2-yl-phenylamine .
Scientific Research Applications
3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine atom and the dioxolane ring play crucial roles in its binding affinity and specificity . The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .
Comparison with Similar Compounds
3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine: shares similarities with other brominated phenylamines and dioxolane-containing compounds.
(1,3-Dioxolan-2-yl)-methyltriphenylphosphonium bromide: Another compound with a dioxolane ring and bromine atom.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-5-(1,3-dioxolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXDIAXNQUVUNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274350 | |
Record name | 3-Bromo-5-(1,3-dioxolan-2-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936844-19-8 | |
Record name | 3-Bromo-5-(1,3-dioxolan-2-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936844-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-(1,3-dioxolan-2-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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